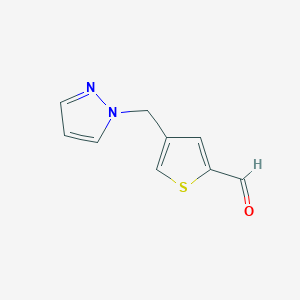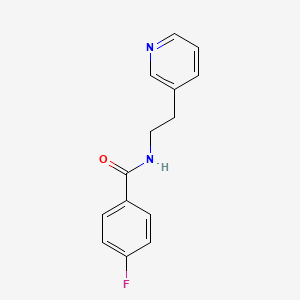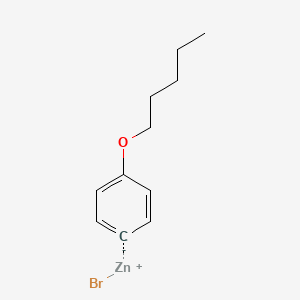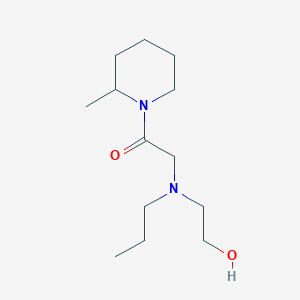
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both pyrazole and thiophene rings in a single molecule can lead to unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the condensation of thiophene-2-carbaldehyde with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, which can lead to different chemical properties and biological activities.
Uniqueness
The combination of pyrazole and thiophene rings in 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-6-9-4-8(7-13-9)5-11-3-1-2-10-11/h1-4,6-7H,5H2 |
InChIキー |
ZKFBYBOXMZPDHD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CC2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)



![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)







![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
